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molecular formula C6H9NO B1581326 Cyclopentyl isocyanate CAS No. 4747-71-1

Cyclopentyl isocyanate

Cat. No. B1581326
M. Wt: 111.14 g/mol
InChI Key: CZALJDQHONFVFU-UHFFFAOYSA-N
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Patent
US04607034

Procedure details

In 30 ml of dioxane, there was dissolved 1.16 g. (4 mmole) of 2-piperazino-4-amino-6,7-dimethoxyquinazoline. To the resultant solution was added dropwise 0.45 g. (4 mmole) of cyclopentyl isocyanate at room temperature and the mixture was stirred overnight at room temperature. The precipitated crystals were recovered by filtration to obtain 1.34 g. of the desired product.
Quantity
4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mmol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
83.6%

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[N:16]=[C:15]([NH2:17])[C:14]3[C:9](=[CH:10][C:11]([O:20][CH3:21])=[C:12]([O:18][CH3:19])[CH:13]=3)[N:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH:22]1([N:27]=[C:28]=[O:29])[CH2:26][CH2:25][CH2:24][CH2:23]1>O1CCOCC1>[CH:22]1([NH:27][C:28]([N:4]2[CH2:5][CH2:6][N:1]([C:7]3[N:16]=[C:15]([NH2:17])[C:14]4[C:9](=[CH:10][C:11]([O:20][CH3:21])=[C:12]([O:18][CH3:19])[CH:13]=4)[N:8]=3)[CH2:2][CH2:3]2)=[O:29])[CH2:26][CH2:25][CH2:24][CH2:23]1

Inputs

Step One
Name
Quantity
4 mmol
Type
reactant
Smiles
N1(CCNCC1)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
4 mmol
Type
reactant
Smiles
C1(CCCC1)N=C=O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated crystals were recovered by filtration
CUSTOM
Type
CUSTOM
Details
to obtain 1.34 g

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)NC(=O)N1CCN(CC1)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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